molecular formula C20H15N3O2 B5860751 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5860751
M. Wt: 329.4 g/mol
InChI Key: VKMXVJQQDOQYET-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Methyl and phenyl groups at positions 2 and 3, respectively, contributing to steric and electronic modulation.

The benzodioxole moiety is notable for its metabolic stability and ability to engage in π-π interactions with biological targets .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-19(14-5-3-2-4-6-14)20-21-10-9-16(23(20)22-13)15-7-8-17-18(11-15)25-12-24-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMXVJQQDOQYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Benzodioxole at Position 7 : Present in both the target compound and its 3-carbonitrile analog , this group is critical for anti-mycobacterial efficacy. The methyl and phenyl groups in the target compound may reduce polarity compared to the nitrile analog, affecting membrane permeability .
  • Trifluoromethyl Groups : These enhance metabolic stability and bioavailability, as seen in , but are absent in the target compound.

Comparative Analysis :

  • The target compound’s anti-mycobacterial activity is likely comparable to its 3-carbonitrile analog but requires empirical validation. Piperazine-containing analogs (e.g., ) show higher specificity for enzymatic targets, whereas benzodioxole derivatives may act via broader mechanisms .

Biological Activity

7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a benzodioxole moiety , a pyrazolo[1,5-a]pyrimidine core , and a phenyl group . These structural components contribute to its diverse chemical reactivity and biological properties.

PropertyValue
IUPAC Name7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC20H15N3O2
Molecular Weight333.35 g/mol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways:

  • Enzyme Inhibition : It has been shown to inhibit several enzymes critical for cancer cell proliferation.
  • Cell Cycle Arrest : The compound induces cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and stability.
  • Receptor Binding : Its structure allows it to bind effectively to various receptors, influencing multiple signaling pathways.

Biological Activity

Research indicates that 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exhibits significant anticancer properties:

  • Anticancer Activity :
    • In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including lung (A549) and glioma (C6) cells.
    • The compound was found to induce apoptosis and inhibit DNA synthesis in these cancer cell lines.
  • Enzymatic Inhibition :
    • Studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases as well.
  • Toxicity Profile :
    • Compared to traditional chemotherapeutics, this compound exhibits lower toxicity towards healthy cells (e.g., NIH/3T3 mouse embryonic fibroblast cells), indicating a favorable therapeutic index.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Properties : A study published in Molecules examined the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives on A549 and C6 cell lines. It was found that the benzodioxole-containing compounds exhibited enhanced anticancer activity compared to their analogs without this moiety .
  • Mechanistic Insights : Another research article focused on the mechanism by which these compounds induce apoptosis in cancer cells. It highlighted the role of mitochondrial membrane potential disruption and activation of caspases as key factors in the apoptotic pathway .

Comparison with Similar Compounds

The unique combination of structural features in 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine allows it to stand out among similar compounds:

CompoundBiological Activity
1,3-Benzodioxole DerivativesAnticancer; COX inhibition
Pyrazolo[1,5-a]pyrimidine DerivativesAnticancer; selective protein inhibitors

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